

# Spectroscopic Analysis of 2-Phenylcyclohexanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Phenylcyclohexanone

Cat. No.: B152291

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This technical guide provides an in-depth overview of the key spectroscopic data for **2-phenylcyclohexanone** (CAS No: 1444-65-1), a significant intermediate in the synthesis of various organic compounds.<sup>[1]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Molecular Structure

**2-Phenylcyclohexanone** possesses a molecular formula of C<sub>12</sub>H<sub>14</sub>O and a molecular weight of 174.24 g/mol.<sup>[2][3]</sup> The structure consists of a cyclohexanone ring with a phenyl group attached to the carbon atom adjacent to the carbonyl group.

Caption: Molecular structure of **2-Phenylcyclohexanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained in deuterated chloroform (CDCl<sub>3</sub>).<sup>[4][5]</sup>

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **2-phenylcyclohexanone** shows distinct signals for the aromatic and aliphatic protons.

Assignment	Chemical Shift (ppm)
Phenyl H	7.32 - 7.13
Methine H (C2-H)	3.60
Methylene H (Cyclohexyl)	2.47 - 1.82

Table 1:  $^1\text{H}$  NMR spectral data for **2-Phenylcyclohexanone**.[\[4\]](#)

## $^{13}\text{C}$ NMR Data

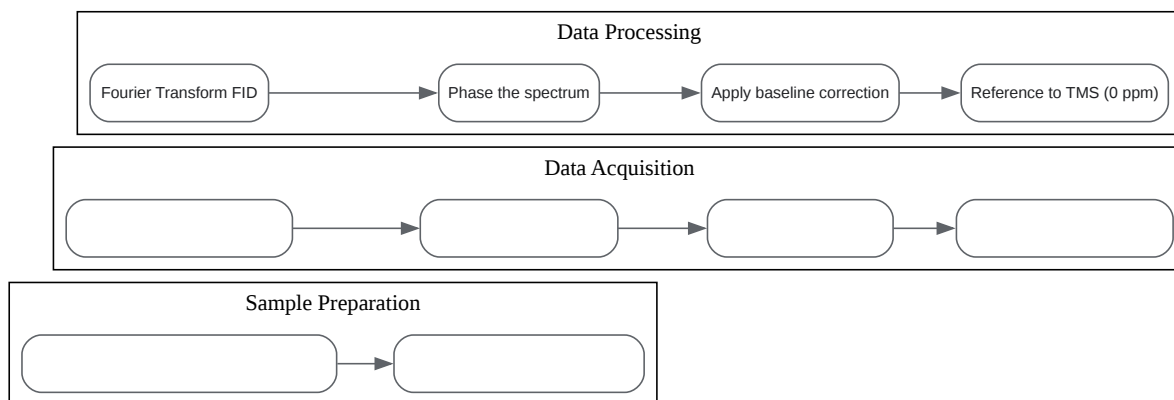
The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Chemical Shift (ppm)
Carbonyl C	~210
Phenyl C (quaternary)	~138
Phenyl CH	~128 - 126
Methine C (C2)	~58
Methylene C (Cyclohexyl)	~42, 35, 28, 25

Table 2:  $^{13}\text{C}$  NMR spectral data for **2-Phenylcyclohexanone**. (Data inferred from typical values and available spectral information).[\[5\]](#)[\[6\]](#)

## Experimental Protocol: NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a solid sample like **2-phenylcyclohexanone**.



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Caption: General workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

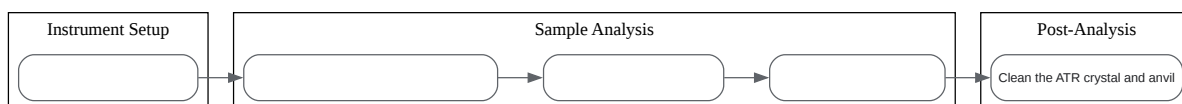
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-phenylcyclohexanone** shows characteristic absorption bands for the carbonyl group and the aromatic ring.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3060-3030	Medium-Weak	Aromatic C-H stretch
~2940-2860	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (ketone)
~1600, ~1495	Medium-Weak	Aromatic C=C stretch

Table 3: Key IR absorption bands for **2-Phenylcyclohexanone**.<sup>[2]</sup>

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and simple method for obtaining an IR spectrum of a solid is using an ATR accessory.



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Caption: Workflow for ATR FT-IR spectroscopy.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-phenylcyclohexanone**, Electron Ionization (EI) is a common method.

### Electron Ionization (EI) Mass Spectrometry Data

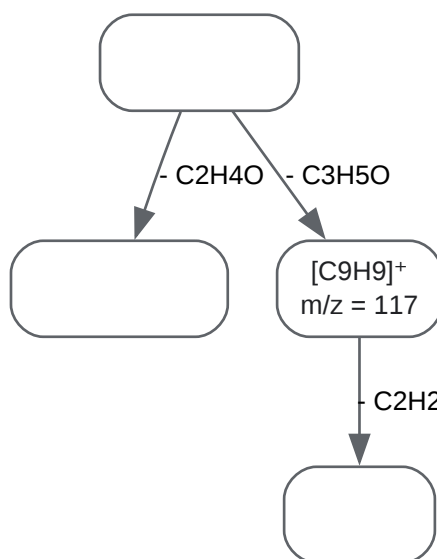
The EI mass spectrum of **2-phenylcyclohexanone** shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Abundance (%)	Possible Fragment
174	32.7 - 48.6	[M] <sup>+</sup> (Molecular Ion)
130	99.9 - 100.0	[M - C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
117	46.2 - 46.3	[C <sub>9</sub> H <sub>9</sub> ] <sup>+</sup>
104	28.5 - 31.9	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup>
91	28.0	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	10.5	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

Table 4: Key fragments in the EI mass spectrum of **2-Phenylcyclohexanone**.<sup>[2][4][7]</sup>

## Proposed Fragmentation Pathway

The fragmentation of **2-phenylcyclohexanone** in EI-MS can proceed through several pathways, including alpha-cleavage and rearrangements.



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Caption: A simplified proposed fragmentation pathway for **2-Phenylcyclohexanone**.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds.



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Caption: General workflow for GC-MS analysis.

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